molecular formula C11H15Cl2N B1435507 2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride CAS No. 1803598-54-0

2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride

Cat. No. B1435507
M. Wt: 232.15 g/mol
InChI Key: FXVWEZVQHFBQRY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data for “2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride”, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions that a compound like “2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride” can undergo would depend on its specific structure. Amines, for example, can participate in a variety of reactions, including alkylation, acylation, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined through experimental testing. These properties are influenced by the compound’s molecular structure .

Scientific Research Applications

Asymmetric Synthesis and Chemical Reactions

  • Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate : Utilizes a Strecker reaction with related amines for synthesizing key intermediates in producing clopidogrel, an antiplatelet drug (Sashikanth et al., 2013).

  • Benzyne Cyclisation and Amination Reactions : Investigates the cyclisation and amination of chlorophenyl compounds, highlighting the chemical behavior and potential applications in organic synthesis (Kessar et al., 1978).

Synthesis and Characterization of Complex Compounds

  • Formation of Schiff Bases and Metal Complexes : Discusses the reaction of chlorophenol with various amines to form Schiff bases and their complexes with metal ions, important for understanding coordination chemistry (Brianese et al., 1998).

  • Preparation and Antibacterial Properties : Describes the synthesis and characterization of novel heterocyclic compounds with chlorophenyl fragments, assessing their antibacterial activity, crucial for pharmaceutical research (Mehta, 2016).

Quantum Chemistry and Molecular Dynamics

  • Corrosion Inhibition Studies : Utilizes quantum chemical and molecular dynamics simulations to understand the efficiency of certain amine derivatives, including chlorophenyl compounds, in inhibiting corrosion, beneficial for materials science (Kaya et al., 2016).

  • Characterization of Amines : Involves the characterization of amines and derivatives for analytical applications, relevant for chemical analysis and quality control (Barman, 2014).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of compounds, as well as their health effects .

Future Directions

The future directions for research on a compound like “2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride” would depend on its properties and potential applications. For example, if the compound shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

2-(4-chlorophenyl)-2-cyclopropylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-10-5-3-9(4-6-10)11(7-13)8-1-2-8;/h3-6,8,11H,1-2,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVWEZVQHFBQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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